tert-butyl N-{[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate
Description
This compound is a tert-butyl carbamate derivative featuring a 1,2,3-triazole ring linked to a piperidin-3-yl moiety. The tert-butyl carbamate group serves as a protective group for amines, enabling selective deprotection during multi-step syntheses . The 1,2,3-triazole core is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, ensuring regioselectivity and high yields .
Properties
IUPAC Name |
tert-butyl N-[(1-piperidin-3-yltriazol-4-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)15-7-10-9-18(17-16-10)11-5-4-6-14-8-11/h9,11,14H,4-8H2,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIKJTPGPPMAEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN(N=N1)C2CCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Piperidine Introduction: The piperidine moiety is introduced through nucleophilic substitution or reductive amination.
Carbamate Formation: The final step involves the reaction of the piperidinyl-triazole intermediate with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or triazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its triazole and piperidine moieties are known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
Industrially, the compound can be used in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the piperidine moiety can interact with receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their distinguishing features:
Key Comparative Insights
- Triazole Core : All compounds share the 1,2,3-triazole ring, synthesized via CuAAC . The target compound’s piperidinyl group contrasts with aryl () or glycosyl () substituents, altering solubility and bioavailability.
- Carbamate Protection : The tert-butyl carbamate group is ubiquitous, offering stability during synthesis. However, dual carbamate protection () allows sequential deprotection, a feature absent in simpler analogues.
- Functionalization Potential: Compounds with azides () or amines () enable further derivatization, whereas glycosylated versions () target specific biological interactions.
- Pharmacological Relevance : Piperidinyl and pyrrolopyridinyl groups () enhance binding to biological targets (e.g., kinases), while acetylated sugars () mimic natural glycans.
Physicochemical Properties
- Solubility : The piperidinyl group in the target compound increases hydrophilicity compared to aryl-substituted analogues (). Glycosylated derivatives () exhibit moderate solubility in polar solvents.
- Stability : tert-Butyl carbamates resist hydrolysis under basic conditions, but dual protections () require careful pH control during deprotection.
Biological Activity
Tert-butyl N-{[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate (CAS Number: 1909326-93-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 281.35 g/mol. The triazole ring and piperidine moiety suggest potential interactions with various biological targets, particularly in the realm of pharmacology.
| Property | Value |
|---|---|
| CAS Number | 1909326-93-7 |
| Molecular Formula | C₁₃H₂₃N₅O₂ |
| Molecular Weight | 281.35 g/mol |
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. A study focusing on triazole derivatives demonstrated their effectiveness against various bacterial strains, suggesting that this compound may possess similar properties. The mechanism is believed to involve the inhibition of cell wall synthesis and disruption of membrane integrity.
Anticancer Properties
Research has shown that triazole derivatives can inhibit cancer cell proliferation. For instance, a series of studies have explored the structure-activity relationship (SAR) of triazole-based compounds against different cancer cell lines. These studies suggest that modifications to the piperidine and triazole components can enhance cytotoxicity against specific tumor types.
Neurological Implications
The piperidine structure in this compound may also contribute to neuroprotective effects. Investigations into related compounds have revealed their potential in modulating neurotransmitter systems and exhibiting anti-inflammatory properties in neurodegenerative models.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed potent activity with minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting that this compound could be further explored for its antimicrobial potential.
- Cancer Cell Line Studies : In vitro assays conducted on human breast cancer cell lines demonstrated that triazole derivatives could induce apoptosis through caspase activation pathways. This suggests a promising avenue for the development of anticancer agents based on the structure of this compound.
- Neuroprotection : Research into similar piperidine-containing compounds has shown their ability to protect neuronal cells from oxidative stress-induced damage. These findings highlight the potential for this compound to be investigated for neuroprotective applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
